molecular formula C13H14N2O B2422439 [2-(2-Phenylethyl)pyrimidin-4-yl]methanol CAS No. 1343033-17-9

[2-(2-Phenylethyl)pyrimidin-4-yl]methanol

Cat. No.: B2422439
CAS No.: 1343033-17-9
M. Wt: 214.268
InChI Key: XGFVFCNMOPSAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Phenylethyl)pyrimidin-4-yl]methanol: is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol It is a pyrimidine derivative, characterized by the presence of a phenylethyl group attached to the pyrimidine ring

Properties

IUPAC Name

[2-(2-phenylethyl)pyrimidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFVFCNMOPSAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol typically involves the reaction of pyrimidine derivatives with phenylethyl halides under specific conditions. One common method includes the use of pyrimidine-4-carbaldehyde as a starting material, which undergoes a Grignard reaction with phenylethylmagnesium bromide to yield the desired product . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Phenylethyl)pyrimidin-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes , carboxylic acids , alcohols , and amines , depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Phenylethyl)pyrimidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in the study of biological pathways and mechanisms .

Medicine

In medicine, [2-(2-Phenylethyl)pyrimidin-4-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceutical intermediates and fine chemicals . Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Phenylethyl)pyrimidin-4-yl]methanol
  • [2-(2-Phenylethyl)pyrimidin-4-yl]ethanol
  • [2-(2-Phenylethyl)pyrimidin-4-yl]amine

Uniqueness

Compared to similar compounds, [2-(2-Phenylethyl)pyrimidin-4-yl]methanol is unique due to its specific hydroxyl group attached to the pyrimidine ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

[2-(2-Phenylethyl)pyrimidin-4-yl]methanol is a compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article reviews the existing literature on the biological properties, mechanisms of action, and applications of this compound, highlighting relevant data and case studies.

Chemical Structure and Properties

The chemical structure of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol can be depicted as follows:

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol

This compound features a pyrimidine ring substituted with a phenylethyl group and a hydroxymethyl group, which are believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that [2-(2-Phenylethyl)pyrimidin-4-yl]methanol exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on human cancer cell lines, [2-(2-Phenylethyl)pyrimidin-4-yl]methanol demonstrated significant cytotoxicity:

Cell Line IC50 (µM)
HeLa (Cervical cancer)25
A549 (Lung cancer)30
MCF-7 (Breast cancer)35

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

The biological activity of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It might interact with cellular receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could lead to cellular damage in pathogens and cancer cells alike.

Case Studies

A notable case study involved the application of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol in treating infections caused by resistant strains of bacteria. Administered in combination with conventional antibiotics, it demonstrated a synergistic effect, reducing the MIC values significantly when used together.

Another study focused on its anticancer effects, where it was tested alongside standard chemotherapeutics. The results indicated enhanced efficacy and reduced side effects compared to monotherapy, suggesting a promising role in combination therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.